1-(Thiophen-2-ylmethyl)piperidine
Description
Contextualization within Nitrogen-Containing Heterocyclic Chemistry
1-(Thiophen-2-ylmethyl)piperidine belongs to the broad class of nitrogen-containing heterocyclic compounds. These are organic compounds that contain a ring structure composed of atoms of at least two different elements, one of which is nitrogen. The piperidine (B6355638) ring in this compound is a six-membered heterocycle with five carbon atoms and one nitrogen atom. nih.govencyclopedia.pub The study of such compounds is a cornerstone of organic chemistry due to their prevalence in natural products and their wide range of applications, particularly in medicinal chemistry. encyclopedia.pub
Significance of Piperidine and Thiophene (B33073) Moieties in Molecular Design
Both piperidine and thiophene moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of approved drugs and biologically active compounds. nih.govnih.govrsc.org
The piperidine ring is a key component in a vast number of pharmaceuticals, with over 70 commercially available drugs containing this scaffold. encyclopedia.pubwisdomlib.org Its presence can significantly influence a molecule's physicochemical properties, such as its ability to be absorbed and its stability in the body. encyclopedia.pub The incorporation of a piperidine ring can enhance biological activities and improve the selectivity of a compound for its intended biological target. encyclopedia.pubwisdomlib.org Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and analgesic effects. encyclopedia.pubwisdomlib.orgijnrd.org
The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is another crucial building block in drug discovery. nih.govrsc.orgcognizancejournal.com It is considered a bioisostere of the phenyl ring, meaning it can often replace a phenyl group in a molecule without significantly altering its biological activity, while potentially improving its properties. cognizancejournal.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between a drug and its receptor. nih.gov Thiophene and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. cognizancejournal.comnih.govresearchgate.net
Rationale for Academic Investigation of this compound and Related Scaffolds
By systematically modifying the structure, for instance, by adding different chemical groups to either the thiophene or the piperidine ring, scientists can conduct structure-activity relationship (SAR) studies. rsc.org These studies are crucial for understanding which parts of the molecule are essential for its biological effects and for designing new, more potent, and selective compounds. rsc.org The synthesis of such analogs often involves multi-step chemical reactions, and the development of efficient synthetic routes is a key area of research. nih.gov
Current Research Trajectories and Underexplored Facets Pertaining to the Chemical Compound
Current research on scaffolds related to this compound is diverse and expanding. One major focus is the synthesis and evaluation of derivatives for various therapeutic applications. For example, compounds incorporating both thiophene and piperidine fragments have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov
Recent studies have explored the synthesis of thiophene-based Schiff bases containing piperidine rings, aiming for new compounds with potential biological activities. acgpubs.org Additionally, derivatives of piperidine-substituted thiophenes have been designed and optimized as inhibitors of enzymes like HIV-1 reverse transcriptase. nih.govnih.gov
Despite the ongoing research, there are still underexplored facets of this compound and its derivatives. A more comprehensive understanding of the conformational preferences of the molecule and how they relate to its biological activity is an area for further investigation. The exploration of its potential in materials science, beyond its biomedical applications, also remains a relatively untapped field of study. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLMAQXUDSRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Thiophen 2 Ylmethyl Piperidine and Analogues
Classical Approaches to the Synthesis of the 1-(Thiophen-2-ylmethyl)piperidine Scaffold
Traditional methods for the synthesis of the this compound scaffold have long been established, providing reliable and straightforward pathways to this class of compounds. These approaches primarily involve reductive amination, N-alkylation, and the Mannich reaction.
Reductive Amination Strategies for Piperidine (B6355638) N-Substitution
Reductive amination is a widely employed and versatile method for the formation of C-N bonds. sigmaaldrich.com This two-step, one-pot process typically involves the reaction of a carbonyl compound, in this case, thiophene-2-carbaldehyde (B41791), with an amine, piperidine, to form an iminium ion intermediate. This intermediate is then reduced in situ to the desired tertiary amine, this compound.
A variety of reducing agents can be utilized for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option. sigmaaldrich.comresearchgate.netresearchgate.net This reagent is favored for its ability to tolerate a wide range of functional groups and for providing high yields with fewer side products compared to other reducing agents like sodium cyanoborohydride (NaBH₃CN). sigmaaldrich.com The reaction is typically carried out in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with the addition of acetic acid as a catalyst, especially for less reactive ketones. researchgate.netyoutube.com
A general procedure for the reductive amination of thiophene-2-carbaldehyde with piperidine using sodium triacetoxyborohydride is as follows: A solution of thiophene-2-carbaldehyde and piperidine in a solvent like THF is stirred, followed by the addition of sodium triacetoxyborohydride. researchgate.net The reaction is monitored until completion, after which it is quenched and the product is isolated and purified.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Catalyst | Product | Yield (%) |
| Thiophene-2-carbaldehyde | Piperidine | NaBH(OAc)₃ | THF/DCE | Acetic Acid (optional) | This compound | High |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | Acetic Acid | 1-(3-Methoxyphenyl)-N,N-dimethylmethanamine | 77 |
N-Alkylation Protocols Utilizing Thiophene (B33073) Precursors
Direct N-alkylation of piperidine with a suitable thiophene precursor represents another classical and straightforward approach to the synthesis of this compound. This method involves the reaction of piperidine with a thiophene derivative bearing a leaving group on the methylene (B1212753) spacer, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic. researchgate.net Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being frequently employed. To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to an excess of the amine. researchgate.net
A typical experimental setup involves stirring a mixture of piperidine and a base like potassium carbonate in a solvent such as acetonitrile, followed by the addition of the 2-(halomethyl)thiophene. The reaction mixture is often heated to ensure completion.
| Amine | Alkylating Agent | Base | Solvent | Product |
| Piperidine | 2-(Chloromethyl)thiophene | K₂CO₃ | CH₃CN | This compound |
| Piperidine | Alkyl bromide/iodide | KHCO₃ | Acetonitrile | N-Alkylpiperidine |
Mannich Reaction Pathways for Piperidine-Thiophene Linkage
The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the aminomethylation of acidic protons located adjacent to a carbonyl group. wikipedia.org In the context of synthesizing this compound analogues, a modified Mannich reaction can be envisioned. nih.govnih.gov The classical Mannich reaction involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgnih.gov
For the synthesis of the this compound scaffold, thiophene can act as the active hydrogen compound, piperidine as the amine, and formaldehyde as the carbonyl component. The reaction proceeds through the formation of an electrophilic iminium ion from piperidine and formaldehyde, which is then attacked by the electron-rich thiophene ring. The reaction is often catalyzed by an acid. wikipedia.org
While direct Mannich reactions on unsubstituted thiophene can lead to a mixture of products, the use of substituted thiophenes or specific reaction conditions can improve the regioselectivity. Literature on the direct synthesis of this compound via a simple three-component Mannich reaction is not abundant, suggesting that other methods might be more efficient or regioselective for this specific target. However, the Mannich reaction remains a valuable tool for the synthesis of more complex piperidine-thiophene derivatives. mdma.chrsc.org
| Active Hydrogen Compound | Aldehyde | Amine | Product |
| Thiophene | Formaldehyde | Piperidine | This compound |
| Acetophenone | Paraformaldehyde | Piperidine | Phenyl β-piperidinoethyl ketone |
Advanced Synthetic Strategies for Enhancing Yield and Selectivity of this compound Derivatives
To overcome some of the limitations of classical methods, such as long reaction times, harsh conditions, and the formation of byproducts, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and various catalytic methodologies.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical transformations. clockss.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. clockss.orgnih.govtcichemicals.com
In the context of synthesizing this compound derivatives, microwave assistance can be applied to the classical reactions described above. For instance, microwave-assisted reductive amination can be performed efficiently. youtube.com Similarly, N-alkylation reactions can be accelerated under microwave irradiation. The synthesis of various heterocyclic compounds containing piperidine and thiophene moieties has been successfully achieved using microwave technology, highlighting its potential for the efficient synthesis of the target compound. clockss.org
| Reaction Type | Reactants | Conditions | Reaction Time | Yield (%) |
| Reductive Amination | Benzaldehyde, Aqueous Ammonia | Rh/C catalyst, 10 bar H₂, 80°C, MW | 1 h | 98.2 |
| Multicomponent Reaction | Thiazol-2-amine, Aldehyde, Ethyl acetoacetate | Acetic acid, 350 W, 80°C, MW | 30 min | up to 89 |
| One-Pot Synthesis | 5-Aminopyrazole, Ethoxycarbonyl isothiocyanate, NaOH, MeI | THF, 100°C then 80°C, MW | 5 min + 3 min | 77 |
Catalytic Methodologies in Piperidine Functionalization (e.g., Transition Metal Catalysis, Organocatalysis)
The development of novel catalytic systems has revolutionized the synthesis of complex molecules, including piperidine derivatives. Both transition metal catalysis and organocatalysis offer powerful tools for the efficient and selective formation of C-N and C-C bonds.
Transition Metal Catalysis:
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the formation of C-N bonds. These reactions could be applied to the synthesis of 1-(thiophen-2-yl)piperidine (B25001) by coupling a suitable thiophene derivative (e.g., 2-halothiophene) with piperidine. While direct application to the methylene-bridged target is less common, the functionalization of pre-formed piperidine-thiophene scaffolds is a powerful strategy. For instance, a palladium catalyst could be used to couple an aryl halide to a piperidine-substituted thiophene.
Organocatalysis:
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, allowing for the preparation of enantiomerically enriched compounds. nih.gov Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze the enantioselective synthesis of piperidine derivatives. nih.gov
For the synthesis of chiral this compound analogues, an organocatalytic asymmetric Mannich reaction or a Michael addition could be employed. researchgate.netnih.gov These reactions can establish the stereochemistry at the carbon atom connecting the thiophene and piperidine rings, providing access to single enantiomers of these potentially bioactive molecules. The development of organocatalytic methods for the synthesis of thiophene-containing piperidines is an active area of research. researchgate.netrsc.org
| Catalyst Type | Reaction | Reactants | Catalyst | Product | Enantiomeric Excess (%) |
| Organocatalysis | Domino Michael/Aminalization | Aldehyde, Trisubstituted nitroolefin | O-TMS protected diphenylprolinol | Polysubstituted piperidine | Excellent |
| Organocatalysis | Asymmetric Mannich Reaction | Aldehyde, Imine | (S)-Proline | syn-Mannich adduct | >99 |
Strategies for Functionalization and Derivatization of the this compound Core
The this compound scaffold serves as a versatile template for the development of new chemical entities. Functionalization and derivatization strategies are crucial for fine-tuning the physicochemical and pharmacological properties of these molecules. These strategies can be broadly categorized into modifications of the thiophene ring, the piperidine ring, and the linker region connecting these two heterocyclic systems.
Substitution on the thiophene ring of this compound derivatives can significantly influence their biological activity. Various functional groups can be introduced onto the thiophene moiety, typically at the 3-, 4-, or 5-positions. The electronic and steric properties of these substituents can alter the molecule's interaction with biological targets.
Electrophilic aromatic substitution reactions are a common approach for introducing substituents onto the thiophene ring. However, the reactivity of the thiophene ring can be influenced by the presence of the piperidinomethyl substituent. The synthesis of analogues often starts with an appropriately substituted thiophene derivative which is then coupled with the piperidine moiety. For instance, a substituted 2-bromothiophene (B119243) can undergo a Grignard reaction and subsequent addition to a 4-piperidone (B1582916) carbamate (B1207046) to yield a tertiary alcohol, which can be further modified. google.com
Another strategy involves the use of pre-functionalized thiophene building blocks. For example, thiophene-2-carbaldehyde can be used in reductive amination reactions to introduce the thiophen-2-ylmethyl group onto a piperidine ring. By starting with a substituted thiophene-2-carbaldehyde, analogues with functional groups on the thiophene ring can be readily prepared. The table below illustrates some examples of substituted thiophene precursors used in the synthesis of this compound analogues.
| Thiophene Precursor | Synthetic Application | Reference |
| 2-Bromothiophene | Grignard reaction for addition to piperidone | google.com |
| Thiophene-2-carbaldehyde | Reductive amination with piperidine | |
| 2-(Chloromethyl)thiophene | N-alkylation of piperidine derivatives | |
| 3-Methoxy-thiophene-2-carbaldehyde | Synthesis of methoxy-substituted analogues | google.com |
The choice of synthetic route for thiophene ring substitution has significant implications. Direct substitution on the pre-formed this compound core can be challenging due to potential side reactions and lack of regioselectivity. Therefore, the use of pre-functionalized thiophene synthons is often the preferred and more controlled approach.
Modification of the piperidine ring is a key strategy for modulating the properties of this compound analogues. Substituents can be introduced at various positions on the piperidine ring, and the stereochemistry of these substituents can have a profound impact on biological activity. nih.gov
A common starting material for piperidine ring modification is 4-piperidone. Alkylation of the nitrogen atom of 4-piperidone with a thiophene-containing alkylating agent, such as 2-(thiophen-2-yl)ethyl methanesulfonate, can yield N-substituted 4-piperidones. These intermediates can then undergo further reactions at the carbonyl group, such as Grignard reactions or reductions, to introduce substituents at the 4-position.
Stereochemical control is a critical aspect of piperidine ring modification. The development of stereoselective synthetic methods allows for the preparation of specific enantiomers or diastereomers, which is often crucial for potent and selective biological activity. nih.govlincoln.ac.uk Asymmetric synthesis and chiral resolution are common techniques employed to achieve stereochemical control. For example, the use of chiral catalysts in hydrogenation or cyclization reactions can lead to the formation of enantiomerically enriched piperidine derivatives. mdpi.comnih.gov The nitro-Mannich reaction has also been utilized as a key stereochemical determining step in the synthesis of complex piperidine-containing natural products. beilstein-journals.org
The table below summarizes various approaches for piperidine ring modification and the corresponding synthetic methods.
| Modification Strategy | Synthetic Method | Key Features | Reference(s) |
| Substitution at C-4 | Reaction of 4-piperidone with organometallic reagents | Introduction of diverse functional groups | google.com |
| Introduction of chiral centers | Asymmetric hydrogenation, chiral auxiliaries | Enantioselective synthesis | nih.govlincoln.ac.ukmdpi.com |
| Fused piperidine rings | Intramolecular cyclization reactions | Creation of rigid, polycyclic structures | mdpi.comrsc.org |
| Alkylation at C-3 | Enamide anion alkylation | Regioselective functionalization | odu.edu |
The ability to control the stereochemistry of the piperidine ring is paramount in modern drug discovery, as different stereoisomers can exhibit vastly different pharmacological profiles.
One common variation is the introduction of a carbonyl group into the linker, forming an amide linkage. This can be achieved by reacting a piperidine derivative with a thiopheneacetyl chloride or by coupling a thiophene-containing amine with a piperidine carboxylic acid derivative. The synthesis of 2-(1-(thiophen-2-ylmethyl)piperidin-4-yl)acetic acid, for example, involves the introduction of an acetic acid moiety at the 4-position of the piperidine ring, which can be considered an extension of the linker concept.
Another approach is to alter the length of the alkyl chain connecting the two rings. For example, using 3-(thiophen-2-yl)propyl bromide instead of 2-(chloromethyl)thiophene in an N-alkylation reaction would result in a propylene (B89431) linker. The synthesis of such analogues would follow standard N-alkylation protocols, with the choice of the alkylating agent being the key variable. researchgate.net
The introduction of functional groups or chiral centers within the linker itself represents a more complex synthetic challenge. This would likely require the construction of a custom linker fragment with the desired functionality, which would then be used to connect the thiophene and piperidine moieties.
Purification and Isolation Techniques for this compound Derivatives
The purification and isolation of this compound derivatives are critical steps in their synthesis to ensure the removal of unreacted starting materials, reagents, and by-products. The choice of purification technique depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and stability.
Crystallization is a widely used method for purifying solid compounds. chemrevlett.com This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution. The choice of solvent is crucial for successful crystallization. For piperidine derivatives, solvents such as ethanol, methanol, or mixtures like ethyl acetate/hexane are often employed. chemrevlett.com
Chromatography is another powerful purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column chromatography is a common method for purifying multi-gram quantities of material. chemrevlett.com The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or solvent mixture (the mobile phase) is passed through the column. Compounds with different polarities will travel through the column at different rates, allowing for their separation.
High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that uses high pressure to force the mobile phase through a column with smaller particle sizes, resulting in higher resolution and faster separation times. It is often used for the final purification of small quantities of a compound or for purity analysis.
Distillation can be used to purify liquid compounds that are thermally stable. For volatile piperidine derivatives, distillation under reduced pressure can be employed to lower the boiling point and prevent decomposition. orgsyn.org
Acid-base extraction is a useful technique for separating basic compounds like piperidines from neutral or acidic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic piperidine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer. The aqueous layer can then be basified to regenerate the free base, which can be extracted back into an organic solvent.
The table below provides a summary of common purification techniques used for this compound derivatives.
| Purification Technique | Principle | Typical Application | Reference(s) |
| Crystallization | Differential solubility | Purification of solid compounds | chemrevlett.com |
| Column Chromatography | Differential adsorption | General purification of solid and liquid compounds | chemrevlett.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation | Final purification and purity analysis | |
| Distillation | Difference in boiling points | Purification of volatile liquid compounds | orgsyn.org |
| Acid-Base Extraction | Difference in acidity/basicity | Separation of basic piperidines from non-basic impurities | google.com |
The selection of the most appropriate purification method or combination of methods is essential to obtain this compound and its analogues in high purity, which is a prerequisite for accurate biological evaluation.
Spectroscopic and Structural Elucidation of 1 Thiophen 2 Ylmethyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 1-(Thiophen-2-ylmethyl)piperidine, distinct signals corresponding to the protons of the thiophene (B33073) ring, the piperidine (B6355638) ring, and the bridging methylene (B1212753) group are observed.
The protons on the thiophene ring typically appear in the aromatic region of the spectrum. Specifically, the proton at position 5 (H-5) is expected to be a doublet of doublets due to coupling with H-3 and H-4. The protons at positions 3 and 4 (H-3 and H-4) also show characteristic splitting patterns based on their coupling with each other and with H-5. The bridging methylene protons (-CH₂-) connecting the thiophene and piperidine rings appear as a singlet, while the protons on the piperidine ring itself show complex multiplets in the aliphatic region of the spectrum.
A study reporting the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO) identified the following chemical shifts: multiplets for the thiophene protons between δ 7.81-7.33 ppm, a singlet for the methylene bridge proton at δ 4.02 ppm, and multiplets for the piperidine protons from δ 2.75 to 1.78 ppm rsc.org.
Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO rsc.org
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Thiophene-H | 7.81-7.33 | m |
| Methylene-H | 4.02 | s |
| Piperidine-H | 2.75 | s |
| Piperidine-H | 1.91-1.88 | m |
Note: (m = multiplet, s = singlet, d = doublet). The assignments are based on reported data which may show variations based on solvent and instrument frequency.
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound shows distinct peaks for each unique carbon atom.
The carbon atoms of the thiophene ring resonate in the downfield region (typically δ 120-145 ppm) due to their aromatic character. The quaternary carbon (C-2) to which the methylene group is attached appears at a different chemical shift compared to the other thiophene carbons. The methylene bridge carbon (-CH₂-) gives a signal in the range of δ 50-60 ppm. The carbons of the piperidine ring appear in the upfield region, consistent with saturated aliphatic carbons.
Reported ¹³C NMR data in DMSO shows the quaternary thiophene carbon at δ 142.29 ppm, with other thiophene carbons appearing at δ 126.39, 125.66, and 125.16 ppm. rsc.org The methylene carbon is observed at δ 57.15 ppm, and the piperidine carbons are found at δ 53.62, 25.54, and 23.97 ppm rsc.org.
Table 2: ¹³C NMR Chemical Shift Data for this compound in DMSO rsc.org
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Thiophene C-2 (quaternary) | 142.29 |
| Thiophene CH | 126.39 |
| Thiophene CH | 125.66 |
| Thiophene CH | 125.16 |
| Methylene CH₂ | 57.15 |
| Piperidine CH₂ (adjacent to N) | 53.62 |
| Piperidine CH₂ | 25.54 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). emerypharma.comsdsu.edu For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-3 with H-4, H-4 with H-5) and between the adjacent methylene protons on the piperidine ring.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. sdsu.eduustc.edu.cn An HSQC or HMQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to. This allows for the definitive assignment of the thiophene C-H and piperidine C-H pairs. ustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comustc.edu.cn HMBC is crucial for identifying the connectivity between different parts of the molecule. For instance, it would show a correlation between the methylene protons and the C-2 and C-3 carbons of the thiophene ring, as well as the adjacent carbons of the piperidine ring. This confirms the attachment of the piperidine ring to the thiophene ring via the methylene bridge. ustc.edu.cn
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds.
The IR spectrum of this compound is expected to display characteristic absorption bands for the thiophene and piperidine rings.
C-H Stretching: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and methylene groups would be observed just below 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond in the piperidine ring typically appears in the 1250-1020 cm⁻¹ region.
C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1600-1450 cm⁻¹ region.
C-S Stretching: The C-S bond in the thiophene ring gives rise to weaker absorptions, which can be difficult to identify but are typically found in the fingerprint region. researchgate.net
The spectrum of thiophene-2-carbaldehyde (B41791) shows characteristic peaks for the thiophene ring, which would be expected to be present in this compound as well researchgate.net.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₁₀H₁₅NS), the calculated molecular weight is approximately 181.30 g/mol chemsynthesis.com. The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.
The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways would likely involve:
Alpha-cleavage: The bond between the piperidine nitrogen and the methylene group is susceptible to cleavage.
Loss of the piperidine ring: Cleavage of the bond between the methylene group and the piperidine ring would result in a fragment corresponding to the thienylmethyl cation.
Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening and fragmentation, leading to a series of smaller charged fragments.
Fragmentation of the thiophene ring: The thiophene ring can also fragment, although it is generally more stable.
Analysis of these fragment ions helps to confirm the connectivity of the piperidine and thiophene rings through the methylene linker.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the thiophene ring.
π → π transitions:* The conjugated π-system of the thiophene ring is expected to give rise to strong absorption bands in the UV region, typically around 230-270 nm. researchgate.netprimescholars.com
n → σ transitions:* The non-bonding electrons on the nitrogen atom of the piperidine ring can undergo n → σ* transitions. These absorptions are generally weaker and occur at shorter wavelengths, often below 200 nm, and may be masked by the stronger thiophene absorptions or the solvent cutoff nist.gov.
The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent used for the analysis.
X-ray Crystallography for Solid-State Conformational and Crystal Structure Analysis
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Stacking)
The crystal lattice of organic compounds is stabilized by a network of intermolecular and intramolecular forces. For this compound, several types of interactions are anticipated to play a crucial role in its solid-state architecture.
Stacking Interactions: Aromatic π-π stacking is a significant non-covalent interaction that often dictates the packing of molecules containing aromatic rings. However, in many thiophene-containing crystal structures, prominent π-π stacking is not observed. nih.gov Instead, the packing is often governed by a combination of hydrogen bonds and other weaker interactions. The relative orientation of the thiophene rings in adjacent molecules would determine the presence and nature of any π-π stacking. Analysis of thiophene oligomers suggests that van der Waals dispersion forces are the dominant attractive interaction between thiophene-based systems. nih.gov
Other Interactions: In the absence of strong hydrogen bonds, the crystal packing is likely to be influenced by a combination of weaker forces. For instance, in the crystal structure of piperazine (B1678402), another six-membered heterocycle, molecules are linked into sheets by N-H···N hydrogen bonds, with the sheets being shifted to allow for interleaving of molecules. ed.ac.uk While this compound lacks the N-H bond, the principle of efficient space-filling driven by van der Waals forces will still apply.
Conformational Preferences of the Piperidine Ring (e.g., Chair Conformation)
The piperidine ring, analogous to cyclohexane, is known to adopt a chair conformation to minimize angular and torsional strain. ed.ac.ukwikipedia.org This is a recurring structural motif observed in numerous crystallographic studies of piperidine-containing compounds. uky.eduresearchgate.net
In the case of 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, a related structure, the piperidine ring adopts a chair conformation in the solid state. uky.edu In this particular molecule, the bulkier benzo[b]thiophene substituent occupies the equatorial position to minimize steric hindrance. uky.edu Based on this, it is highly probable that the piperidine ring in this compound also exists in a stable chair conformation.
The orientation of the thiophen-2-ylmethyl substituent on the piperidine nitrogen would be a key conformational feature. Generally, bulky substituents on the nitrogen of a piperidine ring prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. Therefore, the thiophen-2-ylmethyl group is expected to be positioned equatorially on the piperidine ring.
Computational and Theoretical Investigations of 1 Thiophen 2 Ylmethyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. Methodologies such as DFT, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping are routinely applied to novel compounds.
Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Stability
DFT is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures, such as certain N-acyl-2,6-diphenylpiperidin-4-ones, show that the piperidine (B6355638) ring typically adopts a chair or a boat conformation depending on the nature of its substituents. clinmedkaz.org In a theoretical study of 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate, the piperidine ring was found to adopt a chair conformation. nih.gov While these findings for related molecules are informative, specific optimized geometric parameters for 1-(Thiophen-2-ylmethyl)piperidine are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Chemical Reactivity Insights
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. ijrst.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For example, a DFT study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one reported a HOMO-LUMO energy gap of 3.110 eV, indicating high chemical reactivity. researchgate.net However, specific HOMO, LUMO, and energy gap values for this compound have not been documented in the searched scientific papers.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
MEP maps are valuable tools for visualizing the distribution of charge on a molecule's surface, which helps in predicting how it will interact with other molecules. These maps use a color scale to indicate electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue). Such analyses have been performed on various thiophene (B33073) derivatives to identify sites susceptible to electrophilic or nucleophilic attack. For this compound, one would expect the nitrogen atom of the piperidine ring and the sulfur atom of the thiophene ring to be key features in its MEP map, but specific published maps could not be found.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, this would involve exploring the rotation around the single bond connecting the piperidine ring to the thiophene-methylene group, as well as the puckering of the piperidine ring itself. The piperidine ring is known to exist in chair, twisted-boat, and boat conformations, with the chair form generally being the most stable. clinmedkaz.orgnih.gov The specific energy landscape and the most stable conformers of this compound have not been detailed in the available research.
Molecular Docking Simulations with Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Ligand-Protein Interaction Profiling and Binding Mode Predictions
Docking studies on various thiophene and piperidine derivatives have shown their potential to interact with a range of biological targets. For instance, thiophene-based compounds have been docked against targets like the COVID-19 main protease and human carbonic anhydrase IX to evaluate their inhibitory potential. Similarly, piperidine derivatives have been studied as potential inhibitors for targets such as acetylcholinesterase and the HDM2 protein. These studies predict the specific binding poses and key interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the amino acid residues of the target protein. While these examples highlight the methodology, no specific molecular docking studies or ligand-protein interaction profiles for this compound were found in the reviewed literature.
Identification of Key Residue Interactions and Binding Site Characteristics
Computational docking studies are instrumental in elucidating the binding modes of ligands within the active sites of biological targets. For derivatives structurally related to this compound, these studies have revealed critical interactions that govern their binding affinity and specificity. Although specific docking studies for this compound are not extensively detailed in publicly available literature, analysis of analogous compounds provides significant insights into the probable binding characteristics.
The binding of piperidine and thiophene-containing molecules is often characterized by a combination of hydrophobic interactions and hydrogen bonds. The thiophene ring, being an aromatic and electron-rich system, can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. The piperidine ring, depending on its conformation (typically a chair form), can engage in hydrophobic interactions with aliphatic residues like leucine, isoleucine, and valine.
In studies of related compounds, such as thiouracil derivatives targeting thymidylate synthase, molecular docking has been used to understand the binding patterns. nih.gov These analyses often highlight the importance of specific amino acid residues in anchoring the ligand. For instance, in the context of designing novel inhibitors, key pharmacophoric features are identified which are essential for interaction with the target enzyme. nih.gov
The following table summarizes the types of interactions that are typically observed for thiophene-piperidine scaffolds in various biological targets, which can be extrapolated to predict the binding of this compound.
Table 1: Predicted Key Residue Interactions for this compound Scaffolds
| Structural Moiety | Type of Interaction | Potential Interacting Residues |
| Thiophene Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Piperidine Ring | Hydrophobic, van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
| Piperidine Nitrogen | Hydrogen Bond Acceptor (if deprotonated) | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |
| Methylene (B1212753) Bridge | Hydrophobic | Aliphatic and aromatic residues |
These predicted interactions provide a foundational understanding of how this compound might orient itself within a protein's binding site, guiding further experimental validation and the design of more potent analogs.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes
Molecular dynamics (MD) simulations offer a powerful computational approach to investigate the dynamic behavior and stability of ligand-target complexes over time. nih.govnih.gov These simulations can reveal conformational changes in both the ligand and the protein that are not apparent from static docking studies.
For a ligand such as this compound, MD simulations can provide insights into:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation trajectory, the stability of the complex can be assessed. A stable binding mode is typically characterized by low and converging RMSD values.
Conformational Flexibility: MD simulations can explore the different conformations that the ligand and protein can adopt while in the bound state. This is particularly important for flexible molecules like this compound, which has a rotatable bond between the thiophene and piperidine moieties.
Interaction Persistence: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, can be tracked throughout the simulation. This helps to identify the most critical interactions for maintaining the stability of the complex.
The following table outlines a hypothetical MD simulation setup for studying the complex of this compound with a target protein.
Table 2: Hypothetical MD Simulation Parameters for a this compound-Protein Complex
| Parameter | Description | Typical Value/Setting |
| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Water Model | Explicit solvent model to simulate the aqueous environment. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | 100-500 nanoseconds (ns) |
| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Ensemble | Statistical ensemble used to define the thermodynamic state. | NPT (isothermal-isobaric) |
By performing such simulations, a deeper understanding of the dynamic nature of the ligand-protein interaction can be achieved, which is crucial for rational drug design.
Pharmacophore Modeling and Ligand-Based Design Principles for this compound Analogues
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govresearchgate.net A pharmacophore model can be used to screen large compound libraries for novel scaffolds that possess the desired features, or to guide the optimization of existing lead compounds. nih.gov
For this compound analogues, a pharmacophore model would typically consist of features such as:
Aromatic Ring: Representing the thiophene ring.
Hydrophobic Group: Representing the piperidine ring.
Hydrogen Bond Acceptor: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor.
Based on the structures of known active piperidine derivatives, a general pharmacophore model can be proposed. nih.gov The development of such a model involves aligning a set of active compounds and identifying the common chemical features that are responsible for their activity.
Table 3: Potential Pharmacophore Features for this compound Analogues
| Pharmacophore Feature | Chemical Group | Importance in Binding |
| Aromatic Ring (AR) | Thiophene | π-π stacking, hydrophobic interactions |
| Hydrophobic (HY) | Piperidine | van der Waals interactions, hydrophobic pocket filling |
| Hydrogen Bond Acceptor (HBA) | Piperidine Nitrogen | Formation of hydrogen bonds with donor residues |
The principles of ligand-based design for this compound analogues would involve systematically modifying the core structure to enhance its interaction with the target. This could include:
Substitution on the thiophene ring: Introducing substituents to modulate the electronic properties or to form additional interactions with the target.
Modification of the piperidine ring: Altering the size or substitution pattern of the piperidine ring to optimize hydrophobic interactions.
Varying the linker: Changing the length or flexibility of the methylene bridge connecting the two rings.
By applying these design principles in conjunction with a validated pharmacophore model, it is possible to rationally design novel analogues of this compound with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular features vs. in vitro activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a predictive QSAR model, the activity of novel compounds can be estimated prior to their synthesis and testing, thereby accelerating the drug discovery process.
For this compound and its analogues, a QSAR study would involve:
Data Set Collection: Assembling a series of compounds with varying structural modifications and their corresponding in vitro activity data (e.g., IC₅₀ or EC₅₀ values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).
Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net
Model Validation: Rigorously validating the predictive power of the QSAR model using internal and external validation techniques. nih.gov
A study on piperidine derivatives for their Akt1 inhibitory activity developed QSAR models using 2D and 3D autocorrelation descriptors selected by a genetic algorithm. nih.gov The resulting models showed good statistical significance and predictive ability. nih.gov
The following table presents a hypothetical summary of a QSAR model for a series of this compound analogues.
Table 4: Hypothetical QSAR Model for this compound Analogues
| Statistical Parameter | Value | Interpretation |
| r² (squared correlation coefficient) | 0.85 | 85% of the variance in the biological activity is explained by the model. |
| q² (cross-validated r²) | 0.75 | Good internal predictive ability of the model. |
| F-statistic | 65.4 | The model is statistically significant. |
| Predictive r² (for external test set) | 0.80 | Good external predictive ability for new compounds. |
The descriptors included in the final QSAR model would provide valuable insights into the key molecular features that influence the in vitro activity of this class of compounds. For example, the model might reveal that increased hydrophobicity of the piperidine ring or specific electronic properties of the thiophene ring are positively correlated with activity. This information can then be used to guide the synthesis of new, more potent analogues.
Molecular and Biochemical Interaction Studies of 1 Thiophen 2 Ylmethyl Piperidine
In Vitro Enzyme Inhibition Kinetics and Mechanism
Specific studies detailing the in vitro enzyme inhibition kinetics for 1-(Thiophen-2-ylmethyl)piperidine were not found in the reviewed literature. Therefore, no inhibition constants or mechanistic classifications can be provided for this specific compound.
Mechanistic Classification of Enzyme Inhibition (e.g., Competitive, Non-Competitive)
Without experimental kinetic data, the mechanistic classification of any potential enzyme inhibition by this compound cannot be determined. Studies on the analog BTCP found it to be a competitive inhibitor of trypanothione (B104310) reductase. nih.gov
Receptor Binding Profile and Affinity Determination
There is no specific information available from reviewed sources regarding the receptor binding profile or affinity of this compound.
Ligand Binding Assays for Receptor Occupancy and Dissociation
No data from ligand binding assays for this compound, which would determine its affinity (e.g., Kᵢ, Kd) for specific receptors, could be located in the public domain.
Research on related structures highlights potential targets. Piperidine-based compounds have been designed as high-affinity ligands for various receptors, including histamine (B1213489) H3 and sigma-1 receptors. nih.gov In some dual-target ligands, the piperidine (B6355638) moiety was found to be a critical structural feature for achieving high affinity at the sigma-1 receptor. nih.gov Another analog, gacyclidine (B1674390) (1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine), acts as a non-competitive antagonist of the NMDA receptor. smolecule.com
Functional Assays for Agonist/Antagonist Characterization at the Cellular Level (non-clinical)
No non-clinical functional assay results are available to characterize this compound as a potential agonist, antagonist, or inverse agonist at any cellular receptor.
Neurotransmitter Transporter and Ion Channel Modulation Studies
Specific studies on the modulation of neurotransmitter transporters or ion channels by this compound were not found.
The thiophene-piperidine scaffold is present in molecules that interact with these targets. For example, piperidine analogues of GBR 12909 have been synthesized as high-affinity ligands for the dopamine (B1211576) transporter (DAT). nih.gov Other research has focused on meperidine analogues, which contain a piperidine ring, to determine their binding affinities for both dopamine and serotonin (B10506) transporters (SERT). nih.govmiami.edu Furthermore, various 3-substituted piperidine derivatives have been investigated as high-affinity ligands for the serotonin transporter. nih.gov These studies underscore the potential for molecules with a piperidine core to interact with monoamine transporters, though specific data for this compound is absent. nih.govnih.govresearchgate.net
Similarly, while the modulation of ion channels is a known activity for some complex heterocyclic molecules, no such data has been published for this compound. nih.govnih.gov
Investigation of Other Specific Protein-Ligand Interactions
Extensive searches of scientific literature and databases did not yield specific studies detailing the interaction of this compound with proteins other than its primary targets. While general methodologies for studying protein-ligand interactions are well-established, including computational docking and various biophysical assays, specific data for this compound's engagement with a wider range of proteins are not publicly available. Research into the broader interactome of this compound would be necessary to elucidate any additional specific protein-ligand interactions.
Cellular Assays for Investigating Molecular Pathways (non-clinical, mechanistic focus)
There is a lack of published research on the use of cellular assays to investigate the specific molecular pathways modulated by this compound from a non-clinical, mechanistic perspective. Consequently, no data from such studies can be presented. Mechanistic studies would typically involve treating specific cell lines with the compound and observing its effects on signaling pathways, gene expression, or other cellular processes to understand its mode of action at a molecular level.
Comparative Analysis of this compound with Reference Compounds at the Biochemical Level
No direct comparative biochemical analyses of this compound with established reference compounds were found in the available scientific literature. Such studies are crucial for characterizing the potency, selectivity, and mechanism of action of a compound relative to well-known molecules. Without these comparative data, it is not possible to benchmark the biochemical activity of this compound against other relevant compounds.
Structure Activity Relationship Sar and Molecular Design Principles for 1 Thiophen 2 Ylmethyl Piperidine Analogues
Influence of Thiophene (B33073) Ring Substitution on Molecular Interactions and Biochemical Activity
The thiophene ring is a privileged scaffold in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring. nih.gov This substitution can lead to improved metabolic stability, enhanced binding affinity, and altered electronic properties. nih.gov The electron-rich nature of the thiophene ring allows it to participate in various non-covalent interactions with biological targets. nih.gov The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, further strengthening drug-receptor interactions. nih.gov
Substitutions on the thiophene ring can significantly modulate the biochemical activity of 1-(thiophen-2-ylmethyl)piperidine analogues. The position and nature of these substituents are critical. For instance, in a series of GluN2B receptor ligands, the replacement of a substituted benzene (B151609) ring with a thiophene ring was well-tolerated and, in some cases, even led to increased affinity. nih.gov This highlights the potential of the thiophene moiety to occupy the same binding pocket as a phenyl ring while offering different interaction capabilities.
The introduction of various substituents can be explored to probe the binding site for specific interactions:
Electron-withdrawing groups (e.g., halogens): These can alter the electronic distribution of the thiophene ring, potentially influencing pi-stacking interactions or hydrogen bonding capabilities. In some cases, halogenation can lead to improved potency and selectivity.
Electron-donating groups (e.g., alkyl, alkoxy): These groups can enhance the electron density of the ring, which may be favorable for interactions with electron-deficient pockets in the receptor.
Bulky groups: The addition of larger substituents can provide insights into the steric constraints of the binding site.
A study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives as fungicides showed that substitutions on the thiophene ring, such as methyl and cyano groups, were important for their biological activity. mdpi.com
Table 1: Effect of Thiophene Ring Modifications on Biological Activity
| Compound/Analogue | Modification | Observed Effect | Reference |
| GluN2B Ligand Analogue | Benzene ring replaced with thiophene ring | Increased GluN2B affinity | nih.gov |
| Thiophene-based TRPV1 Agonists | Addition of lipophilic iodine, benzene, or pyridine (B92270) at position 5 | Enhanced hydrophobic interactions | nih.gov |
| N-(thiophen-2-yl) nicotinamide | Methyl and cyano group substitution | Significant for fungicidal activity | mdpi.com |
Role of the Piperidine (B6355638) Moiety in Target Recognition and Binding
The piperidine ring is a common feature in many FDA-approved drugs and is known to be a key pharmacophore. Its saturated, six-membered nitrogen-containing structure can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability. The nitrogen atom within the piperidine ring is often a critical site for interaction with biological targets. At physiological pH, this nitrogen can be protonated, allowing it to form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding site of a receptor or enzyme. nih.gov This ionic interaction can be a major contributor to the binding affinity of the ligand.
The conformation of the piperidine ring, which typically adopts a chair or a boat conformation, can also play a crucial role in how the molecule fits into its binding site. researchgate.net The orientation of substituents on the piperidine ring (axial vs. equatorial) can therefore have a profound impact on biological activity.
In a series of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine moiety was identified as a critical structural feature for activity at the sigma-1 receptor. nih.gov Replacement of the piperidine with a piperazine (B1678402) ring led to a significant decrease in affinity for the sigma-1 receptor, underscoring the importance of the specific nature of this heterocyclic ring. nih.gov
Modifications to the piperidine moiety that have been explored in various drug design programs include:
N-substitution: The nitrogen atom can be substituted with various alkyl or aryl groups to explore additional binding pockets or to modulate the basicity of the nitrogen.
Ring substitution: Placing substituents on the carbon atoms of the piperidine ring can influence the ring's conformation and provide additional points of interaction with the target. For example, hydroxyl groups can act as hydrogen bond donors or acceptors.
Conformational restriction: Incorporating the piperidine into a bridged or spirocyclic system can lock it into a specific conformation. nih.govnih.gov This can lead to increased affinity and selectivity by reducing the entropic penalty of binding.
A study on bridged piperidine analogues of a P2Y14 receptor antagonist demonstrated that constraining the piperidine ring's conformation significantly impacted receptor affinity. nih.gov
Table 2: Impact of Piperidine Moiety Modifications on Receptor Affinity
| Modification | Compound Series | Effect on Affinity | Reference |
| Piperidine vs. Piperazine | Histamine H3/Sigma-1 Ligands | Piperidine essential for high sigma-1 affinity | nih.gov |
| Bridged Piperidine (2-azanorbornane) | P2Y14R Antagonists | Increased affinity compared to flexible piperidine | nih.gov |
| N-alkylation | MOR Agonists | Pivotal for binding affinity and selectivity | nih.gov |
Impact of the Methylene (B1212753) Linker on Conformational Flexibility and Binding Affinity
The length and flexibility of this linker are critical parameters in drug design. nih.gov
Linker Length: Altering the length of the linker, for instance, by adding or removing methylene units (homologation), can have a dramatic effect on binding affinity. A longer or shorter linker may position the two ring systems in a suboptimal geometry for simultaneous interaction with their respective binding pockets. Studies on dopamine (B1211576) uptake inhibitors have shown that altering the length of a phenylpropyl moiety rapidly diminishes binding affinity. psu.edu
Linker Flexibility: While some flexibility is necessary, an overly flexible linker can be detrimental. A highly flexible molecule has a higher conformational entropy in its unbound state. Upon binding, this entropy is lost, which is energetically unfavorable and can lead to a weaker binding affinity. nih.gov Therefore, optimizing linker rigidity can be a key strategy for improving potency.
In the design of potent mu-opioid receptor (MOR) agonists, the linker between the piperidine and phenyl rings was found to be a pivotal determinant of both binding affinity and selectivity. nih.gov This underscores that even subtle changes to the linker can have profound effects on the pharmacological profile of a compound.
Stereochemical Implications in Biological Activity and Design (e.g., Enantiomeric Purity)
Biological systems, being chiral in nature, often exhibit stereoselectivity in their interactions with drug molecules. This means that the different enantiomers of a chiral drug can have vastly different biological activities. For analogues of this compound that contain stereocenters, either on the piperidine ring or on a substituent, it is crucial to consider the implications of stereochemistry.
The separation and individual testing of enantiomers are often necessary to identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). The use of an enantiomerically pure drug can lead to a better therapeutic index by reducing the potential for off-target effects or toxicity associated with the distomer.
In the development of bridged piperidine analogues as P2Y14 receptor antagonists, it was found that the (S,S,S)-2-azanorbornane isomer had approximately 3-fold higher affinity than its enantiomer. nih.gov Similarly, in a series of MOR agonists, the (3R, 4S) enantiomer was found to be a more potent and selective agonist than its (3S, 4R) counterpart. nih.gov These examples clearly demonstrate the importance of controlling stereochemistry in the design of piperidine-containing compounds.
Design Strategies for Modulating Selectivity and Potency at the Molecular Level
Several rational design strategies can be employed to fine-tune the selectivity and potency of this compound analogues at the molecular level. These strategies are often guided by an iterative process of design, synthesis, and biological testing, frequently supported by computational modeling and structural biology.
Key design strategies include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known (from X-ray crystallography or cryo-electron microscopy), it can be used to guide the design of new analogues. nih.govnih.gov Docking studies can predict how a designed molecule will bind to the target, allowing for the rational introduction of functional groups that can form specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) to enhance potency and selectivity. nih.gov
Conformational Constraint: As discussed earlier, reducing the conformational flexibility of a molecule can improve its binding affinity. This can be achieved by introducing rigid elements such as double or triple bonds, or by creating cyclic structures, such as in bridged or spiro-piperidine analogues. nih.govnih.gov
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. researchgate.net A classic example is the use of a thiophene ring as a bioisostere for a phenyl ring. nih.gov Another example is the replacement of a potentially toxic or metabolically liable group with a more stable one, such as replacing a sulfonamide with a dimethylphosphine (B1204785) oxide. nih.gov
Rational Design of Novel this compound Analogues based on SAR Insights
The insights gained from SAR studies form the foundation for the rational design of new and improved analogues. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.
For example, in the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), SAR from lead compounds led to the design of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives. nih.gov It was found that a larger piperidine-CH2-benzenesulfonamide motif could occupy a tolerant region of the binding pocket, pushing away certain residues and thereby improving the drug resistance profile. nih.gov
Another example is the development of spiro-piperidine based inhibitors of the ASH1L protein. nih.gov Starting from an initial hit, extensive medicinal chemistry efforts guided by structure-based design led to the identification of highly potent and selective inhibitors with improved cellular efficacy. nih.gov
This process of rational design, fueled by SAR data, allows for a more efficient exploration of chemical space and increases the likelihood of discovering novel drug candidates with superior therapeutic properties.
Future Directions and Emerging Research Opportunities for 1 Thiophen 2 Ylmethyl Piperidine
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that are often lengthy and environmentally taxing. news-medical.net However, recent advancements are paving the way for more efficient and sustainable synthetic routes. A notable development is the move towards combining hydrogenation and functionalization into a one-pot process, which accelerates the synthesis and reduces costs. mdpi.com The use of organocatalysis is also gaining traction as an alternative to traditional metal catalysis. mdpi.com
A particularly innovative approach involves a two-stage process that modifies piperidines through biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis. news-medical.net This method simplifies the construction of complex piperidines by efficiently forming new carbon-carbon bonds without the need for protective groups or expensive precious metal catalysts like palladium. news-medical.net Such modular strategies significantly reduce the number of steps required, for instance, from a 7-17 step process to just 2-5 steps, thereby enhancing efficiency and cost-effectiveness. news-medical.net
Furthermore, the principles of green chemistry are being applied to the synthesis of N-substituted piperidones, key precursors to compounds like 1-(Thiophen-2-ylmethyl)piperidine. figshare.com These greener approaches offer significant advantages over classical methods like the Dieckman condensation. figshare.com The exploration of solvent-free reactions, microwave-assisted processes, and the use of renewable feedstocks are also promising avenues for the sustainable synthesis of related heterocyclic compounds. nih.gov
Advanced Computational Modeling for Predictive Molecular Design and Virtual Screening
Computational tools are revolutionizing the field of drug discovery and molecular design. For scaffolds like this compound, advanced computational modeling offers a powerful means to predict molecular properties and screen vast virtual libraries for potential biological activity. ncsu.edunih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations are instrumental in identifying compounds with significant therapeutic potential. nih.gov
These computational methods allow for the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties, saving considerable time and resources by filtering out undesirable candidates early in the discovery process. ncsu.edu Virtual high-throughput screening (vHTS) can be used to screen large digital libraries of compounds to identify those with desired characteristics, providing valuable preliminary data for experimental screening. ncsu.edu
For instance, in the development of inhibitors for targets like Poly (ADP-ribose) polymerase-1 (PARP-1), computational models have demonstrated high predictive efficiency for inhibitory activity. nih.gov Molecular dynamics (MD) simulations can further confirm the stable binding of a ligand-protein complex, revealing the robust intermolecular interactions under physiological conditions. nih.gov The integration of these computational approaches is crucial for the rational design and optimization of novel this compound derivatives.
Development of this compound as Molecular Probes for Biological Systems
The unique properties of fluorescent molecules have made them invaluable tools for studying biological systems. mdpi.com Derivatives of this compound can be developed into molecular probes, which are essential for interrogating cellular processes and understanding the molecular basis of disease. olemiss.edu These probes can be designed to selectively recognize and report on the presence of specific ions, small molecules, or large biomolecules like proteins and DNA. mdpi.com
Fluorescence spectrometry, coupled with advanced imaging techniques such as confocal laser scanning microscopy, allows researchers to visualize intracellular dynamics with high sensitivity. mdpi.com By incorporating a fluorophore into the this compound scaffold, it is possible to create probes that can monitor changes in intracellular concentrations of target molecules. mdpi.com The design of such probes often involves linking the heterocyclic scaffold to a fluorescent element, which can range from a small organic molecule to a more complex system capable of Fluorescence Resonance Energy Transfer (FRET). mdpi.com
Investigation of Novel Biochemical Targets for Thiophene-Piperidine Scaffolds
The thiophene-piperidine scaffold is present in a variety of biologically active compounds, suggesting its potential to interact with a diverse range of biochemical targets. mdpi.comnih.gov Research is ongoing to identify new targets for which derivatives of this compound may show therapeutic efficacy. The piperidine moiety is a common feature in many pharmaceuticals, including those targeting cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. mdpi.com
For example, piperidine-containing compounds have been investigated as inhibitors of pro-tumorigenic receptors and as initiators of apoptosis in cancer therapy. mdpi.com In the context of infectious diseases, they have been explored as biocides. mdpi.com Furthermore, thiophene-containing compounds have shown promise as antitubercular agents. nih.gov The hybridization of the thiophene (B33073) and piperidine moieties in a single molecule could lead to compounds with unique or enhanced biological activities against these and other targets. researchgate.net The exploration of novel peptidyl derivatives containing piperidine has also led to the discovery of potent proteasome inhibitors with potential applications in treating multiple myeloma. nih.gov
Integration with High-Throughput Screening and Cheminformatics for Compound Library Development
High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for a desired biological effect. ncsu.edunih.gov The integration of HTS with cheminformatics provides a powerful workflow for managing, analyzing, and visualizing the vast amounts of chemical and biological data generated. ncsu.edu For the development of compound libraries based on the this compound scaffold, this integrated approach is essential.
Cheminformatics tools can be used to design and generate virtual compound libraries, filter them based on desirable properties, and predict their biological activity. ncsu.edu This in silico pre-screening helps to prioritize compounds for experimental HTS, thereby saving significant time and resources. ncsu.edutcsedsystem.edu Following experimental screening, cheminformatics is used to mine the HTS data, identify structure-activity relationships (SAR), and guide the optimization of hit compounds into lead candidates. ncsu.edu The iterative nature of this process, where computational selection is followed by experimental testing and subsequent refinement, has been shown to significantly improve hit rates compared to random screening. tcsedsystem.edu
Potential as Chemical Biology Tools for Mechanistic Studies
Beyond their potential as therapeutic agents, derivatives of this compound can serve as valuable chemical biology tools for elucidating the mechanisms of biological processes. Chemical probes, which are not necessarily drugs themselves, are indispensable for the interrogation of biological systems. olemiss.edu By designing molecules that specifically interact with a particular protein or pathway, researchers can study its function in a controlled manner.
Q & A
Basic: What are the common synthetic routes for 1-(Thiophen-2-ylmethyl)piperidine, and what factors influence reaction yields?
Methodological Answer:
The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, thiophene derivatives (e.g., 2-thiophenemethanol) can react with piperidine under basic conditions (e.g., NaOH in dichloromethane) to form the target compound. Catalyst choice (e.g., iridium catalysts for stereoselective synthesis) and solvent polarity significantly affect yields, as shown in analogous piperidine-thiophene syntheses . Purification steps, such as column chromatography or recrystallization, are critical to isolate high-purity products (>99%) .
Basic: How is the purity and structural integrity of this compound confirmed experimentally?
Methodological Answer:
Purity is validated via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton environments and carbon frameworks, complemented by mass spectrometry (MS) for molecular weight verification. For instance, in a chromeno-pyrimidine derivative study, NMR and MS resolved stereochemical ambiguities and confirmed substituent positions . X-ray crystallography, though less common for liquid intermediates, is used for crystalline analogs to establish absolute configurations .
Basic: What pharmacological properties make piperidine derivatives like this compound significant in drug discovery?
Methodological Answer:
Piperidine scaffolds are prevalent in CNS-targeting agents due to their ability to cross the blood-brain barrier. Thiophene moieties enhance π-π interactions with aromatic amino acids in receptor binding pockets. For example, structurally similar compounds like BTCP (1-[1-(2-thienyl)cyclohexyl]piperidine) exhibit dopamine reuptake inhibition, highlighting the pharmacophore potential of thiophene-piperidine hybrids . Preclinical assays (e.g., receptor binding studies and ADMET profiling) are standard for evaluating bioavailability and toxicity .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
SAR studies systematically vary substituents on the thiophene or piperidine rings. For example:
- Thiophene Modifications: Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position alters electronic density, potentially enhancing receptor affinity.
- Piperidine Substitutions: N-alkylation or incorporation of trifluoromethyl groups (as in (S)-2-(trifluoromethyl)piperidine) can improve metabolic stability .
High-throughput screening (HTS) and molecular docking (e.g., using AutoDock Vina) identify lead compounds, followed by in vitro IC₅₀ determination .
Advanced: What computational methods predict the physicochemical properties and bioavailability of this compound?
Methodological Answer:
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Tools like SwissADME or QikProp assess Lipinski’s Rule of Five parameters (logP, molecular weight) and bioavailability. For instance, a chromeno-pyrimidine derivative with a piperidine moiety showed favorable drug-likeness scores (logP = 2.1, TPSA = 65 Ų) via these tools . Molecular dynamics simulations further evaluate membrane permeability and protein-ligand stability .
Advanced: How do researchers address contradictions in spectroscopic data when characterizing novel derivatives?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting patterns) are resolved through:
- Decoupling Experiments: To identify scalar couplings or diastereotopic protons.
- 2D NMR Techniques: HSQC and HMBC correlate proton-carbon connectivity, distinguishing regioisomers .
- Crystallographic Validation: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as demonstrated in piperidine ring conformers .
Statistical frameworks (e.g., Bayesian analysis) may reconcile discrepancies between experimental and computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
